5-Cyclopropyl-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Cyclopropyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H7NO2 It features a five-membered isoxazole ring with a cyclopropyl group at the 5-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,2-oxazole-4-carbaldehyde typically involves the cycloaddition reaction of nitrile oxides with suitable olefins or methyl crotonate derivatives. This regioselective reaction leads to the formation of the desired isoxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, particularly at the 3-position, with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like organolithium compounds and Grignard reagents are often employed for substitution reactions.
Major Products Formed
Oxidation: 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Cyclopropyl-1,2-oxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,2-oxazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoxazole ring can also interact with biological receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2-oxazole-4-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Phenyl-1,2-oxazole-4-carbaldehyde: Features a phenyl group at the 5-position.
5-Ethyl-1,2-oxazole-4-carbaldehyde: Contains an ethyl group at the 5-position.
Uniqueness
5-Cyclopropyl-1,2-oxazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H7NO2 |
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Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-6-3-8-10-7(6)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
KDGRICQHVUMSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NO2)C=O |
Origin of Product |
United States |
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